molecular formula C16H18ClFN4OS B2821277 3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide CAS No. 2034379-16-1

3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2821277
CAS No.: 2034379-16-1
M. Wt: 368.86
InChI Key: GMAQGYCAXCPETQ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a substituted phenyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the thiadiazole and piperidine intermediates. These intermediates are then coupled with the substituted phenyl group through amide bond formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the amide group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole and piperidine rings play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(3-chlorophenyl)propanamide
  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-fluorophenyl)propanamide
  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(3-chloro-4-methylphenyl)propanamide

Uniqueness

Compared to similar compounds, 3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide stands out due to the presence of both chlorine and fluorine substituents on the phenyl ring. This unique combination can enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4OS/c17-13-9-11(1-3-14(13)18)2-4-16(23)20-12-5-7-22(8-6-12)15-10-19-24-21-15/h1,3,9-10,12H,2,4-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAQGYCAXCPETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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